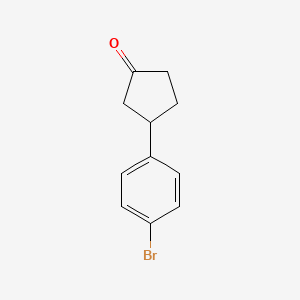
3-(4-Bromophenyl)cyclopentanone
Vue d'ensemble
Description
“3-(4-Bromophenyl)cyclopentanone” is a chemical compound with the molecular formula C11H11BrO. It has a molecular weight of 239.11 . It is related to cyclopentanone, which is a cyclic ketone .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the use of aluminium trichloride and bromine, yielding a reaction efficiency of 49% . Further details on the synthesis process would require a more specific search or consultation of specialized literature .Applications De Recherche Scientifique
Crystallography and Noncovalent Interactions:
- In a study by Bolotin et al. (2020), 3-(4-Bromophenyl)cyclopentanone derivatives were used to analyze noncovalent interactions in crystal structures. The researchers found that these interactions are crucial for crystallization and stabilization in solid states (Bolotin, Il’in, Suslonov, & Novikov, 2020).
Organic Synthesis and Compound Formation:
- Mague et al. (2014) explored the formation of a specific compound where this compound played a central role. This study provided insights into the structural properties of such compounds (Mague, Mohamed, Akkurt, Hassan, & Albayati, 2014).
- Xia (2007) reported the use of cyclopentanone derivatives in the synthesis of the antihypertensive agent irbesartan, demonstrating its importance in pharmaceutical synthesis (Xia, 2007).
- Seo et al. (2008) described a one-pot synthesis process involving this compound derivatives, highlighting their significance in creating complex organic molecules (Seo, Kim, Lee, Katzenellenbogen, & Chi, 2008).
Biological and Pharmacological Research:
- In pharmacological research, Ramadan (2010) synthesized derivatives of this compound and evaluated their antimicrobial activity, demonstrating potential applications in developing new antimicrobial agents (Ramadan, 2010).
- Guo et al. (2018) examined a novel bromophenol derivative containing this compound for its anticancer properties, underscoring its potential in cancer treatment (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
- Buchta et al. (2004) evaluated the in vitro activities of halogenated 3-phenyl-5-acyloxymethyl derivatives of 2,5-dihydrofuran-2-one, including 4-bromophenyl, against common and emerging yeasts and molds, indicating its relevance in antifungal research (Buchta, Pour, Kubanová, Silva, Votruba, Vopršálová, Schiller, Fáková, & Spulak, 2004).
Safety and Hazards
The safety data sheet for “3-(4-Bromophenyl)cyclopentanone” suggests that it may have similar safety considerations to other chemical compounds. Precautionary measures include avoiding exposure to heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using explosion-proof electrical/ventilating/lighting equipment .
Propriétés
IUPAC Name |
3-(4-bromophenyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKPXKHWCHZLSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)


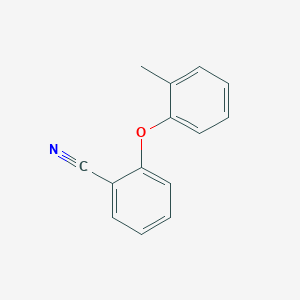

![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)
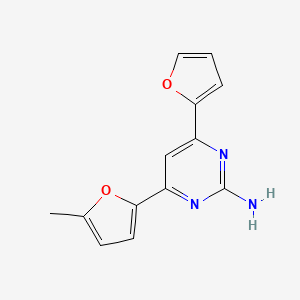
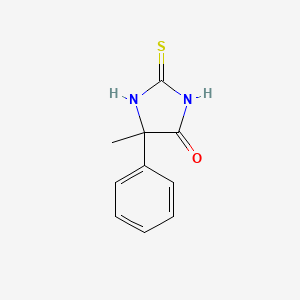
amine](/img/structure/B3166202.png)
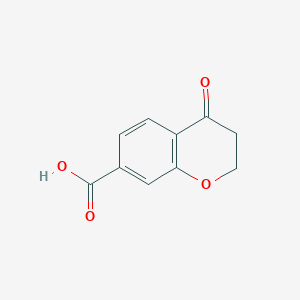

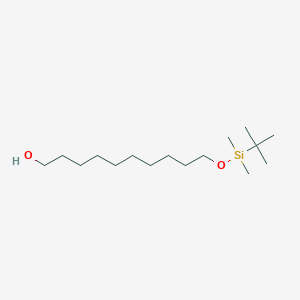

![Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) Rh2(S-PTAD)4](/img/structure/B3166248.png)